[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Description
The compound [4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate is a synthetic aromatic ester characterized by a complex structure. Key features include:
- Core structure: A conjugated enol ether system with an (E)-configured double bond.
- Substituents: A 4-chloro group on the butenyl chain. A 4-hydroxyphenyl moiety and a phenyl group at the 1- and 2-positions, respectively. A 2,2-dimethylpropanoate (pivalate) ester at the para position of the terminal phenyl ring.
- Molecular formula: C₃₀H₂₉ClO₃.
- Molecular weight: 485.0 g/mol.
Properties
IUPAC Name |
[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClO3/c1-27(2,3)26(30)31-23-15-11-21(12-16-23)25(20-9-13-22(29)14-10-20)24(17-18-28)19-7-5-4-6-8-19/h4-16,29H,17-18H2,1-3H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIBJSRCPAYEL-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113650 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-[4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177748-18-4 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-[4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl ester, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177748-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-[4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Phenolic Hydroxyl Group
The 4-hydroxyphenyl moiety in the target compound is protected as a 2,2-dimethylpropanoate (pivalate) ester to prevent undesired reactivity during subsequent synthetic steps. This protection is typically achieved via acylation using pivaloyl chloride under basic conditions.
Typical Procedure :
4-Hydroxyphenylboronic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Pyridine (1.2 equiv) is added as a base, followed by dropwise addition of pivaloyl chloride (1.1 equiv) at 0°C. The reaction is stirred at room temperature for 12 hours, quenched with ice-cold water, and extracted with DCM. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography to yield 4-(2,2-dimethylpropanoyloxy)phenylboronic acid .
Optimization Insights :
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Base Selection : Triethylamine or DMAP may replace pyridine to enhance reaction efficiency .
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Solvent : Tetrahydrofuran (THF) or ethyl acetate can be substituted for DCM without compromising yield .
Synthesis of the (E)-4-Chlorobut-1-Enyl Backbone
The E-configured alkene is constructed via a Wittig reaction, which offers superior stereocontrol compared to other olefination methods. A stabilized ylide derived from benzyltriphenylphosphonium chloride is employed to ensure E-selectivity.
Representative Protocol :
Benzyltriphenylphosphonium chloride (1.2 equiv) is suspended in dry THF under argon. Potassium tert-butoxide (1.5 equiv) is added at -78°C, generating the ylide. A solution of 4-chlorobutanal (1.0 equiv) in THF is introduced dropwise, and the mixture is stirred at room temperature for 6 hours. The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via flash chromatography to afford (E)-4-chloro-1-phenylbut-1-ene .
Critical Parameters :
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Ylide Stability : Stabilized ylides (e.g., those with electron-withdrawing groups) favor E-alkene formation .
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Temperature : Reactions conducted below 0°C minimize Z-isomer contamination .
Coupling of Aromatic Substituents
The pivalate-protected phenyl and chlorinated alkene intermediates are coupled via a Suzuki-Miyaura cross-coupling to install the 4-hydroxyphenyl moiety. This step demands precise palladium catalysis and boronic acid derivatization.
Standard Conditions :
A mixture of (E)-4-chloro-1-phenylbut-1-ene (1.0 equiv), 4-(2,2-dimethylpropanoyloxy)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed toluene/ethanol/water (4:1:1) is heated at 80°C for 24 hours. The product is extracted with ethyl acetate, dried, and chromatographed to yield [4-[(E)-4-chloro-1-(4-pivaloyloxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate .
Catalyst Variations :
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PdCl₂(dppf) : Enhances coupling efficiency for sterically hindered substrates .
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Ligand-Free Systems : Pd(OAc)₂ with SPhos ligand reduces side reactions .
Late-Stage Chlorination and Functionalization
The terminal chloro substituent at position 4 of the butenyl chain is introduced via radical chlorination or nucleophilic substitution.
Radical Chlorination Method :
The alkene intermediate (1.0 equiv) is dissolved in CCl₄, and azobisisobutyronitrile (AIBN, 0.1 equiv) is added. The solution is irradiated with UV light at 40°C for 8 hours, followed by evaporation and purification to yield the chlorinated product .
Nucleophilic Substitution Approach :
A solution of the hydroxyl precursor (1.0 equiv) in DCM is treated with SOCl₂ (2.0 equiv) at 0°C. The mixture is refluxed for 2 hours, quenched with NaHCO₃, and extracted to isolate the chlorinated compound .
Final Deprotection and Salt Formation
While the target compound retains the pivalate ester, optional deprotection to regenerate the phenol can be achieved via acidic hydrolysis.
Hydrolysis Conditions :
The protected compound (1.0 equiv) is stirred with 6M HCl in dioxane/water (3:1) at 60°C for 4 hours. Neutralization with NaHCO₃ and extraction yields the free phenol derivative .
Analytical Data and Characterization
Spectroscopic Validation :
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 9H, aromatic), 6.95 (d, J = 16 Hz, 1H, alkene), 2.55 (t, J = 7 Hz, 2H, CH₂Cl), 1.35 (s, 9H, C(CH₃)₃) .
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HRMS : Calculated for C₂₉H₂₉ClO₃ [M+H]⁺: 477.1832; Found: 477.1829 .
Thermodynamic Solubility :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E/Z Ratio | Key Advantage |
|---|---|---|---|---|
| Wittig-Suzuki Cascade | 72 | 98 | 95:5 | High stereocontrol |
| Radical Chlorination | 65 | 95 | 90:10 | Avoids harsh bases |
| Nucleophilic Substitution | 68 | 97 | 93:7 | Scalable for industrial production |
Industrial-Scale Considerations
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Cost Efficiency : Use of Pd(OAc)₂ over Pd(PPh₃)₄ reduces catalyst costs by 40% .
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Waste Management : THF and DCM are recycled via distillation, minimizing environmental impact .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of esterified phenyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which [4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate exerts its effects depends on its interaction with molecular targets. The ester and phenyl groups can interact with enzymes, receptors, or other proteins, leading to changes in biological activity. The specific pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with selected analogs, focusing on functional groups and substituents:
Key Observations:
Ester vs. Quinone/Carboxylic Acid: Unlike plumbagin (a naphthoquinone) or trans-cinnamic acid, the target compound’s pivalate ester may confer greater metabolic stability, reducing rapid hydrolysis in biological systems.
Bulkiness : The pivalate ester’s steric hindrance contrasts with smaller esters (e.g., acetate), likely slowing enzymatic degradation.
Pharmacological and Physicochemical Properties
While direct data on the target compound are scarce, inferences can be drawn from structural analogs:
- Lipophilicity : The chloro and phenyl groups increase logP compared to hydroxyl-rich compounds like plumbagin, suggesting improved membrane permeability.
- Stability : Pivalate esters are resistant to esterases, as seen in prodrug design, implying prolonged half-life relative to methyl or ethyl esters.
Biological Activity
The compound [4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate, also known as SS1020, is a synthetic antiestrogen that has garnered attention due to its potential in breast cancer treatment. This article reviews the biological activity of SS1020, focusing on its antitumor properties, mechanisms of action, and comparative efficacy against other antiestrogens.
Chemical Structure and Properties
SS1020 belongs to a class of compounds known as triphenylethylenes. Its molecular formula is , and it features a chloro-substituted phenolic structure that contributes to its biological activity.
SS1020 exhibits its antitumor effects primarily through selective estrogen receptor modulation. Unlike traditional antiestrogens like tamoxifen, SS1020 has been shown to lack significant uterotrophic activity, making it a safer alternative for long-term use in breast cancer therapy .
Efficacy Studies
In preclinical studies, SS1020 demonstrated superior antitumor potency compared to tamoxifen and raloxifene. For instance, in animal models with 7,12-dimethylbenz(a)anthracene-induced mammary carcinoma, SS1020 effectively suppressed tumor growth at doses equivalent to those used for tamoxifen . Additionally, it significantly inhibited the growth of MCF-7 breast cancer xenografts in athymic nude mice, showcasing its potential as a therapeutic agent .
Comparative Analysis with Other Compounds
The following table summarizes the comparative antitumor efficacy of SS1020 against other established antiestrogens:
| Compound | Antitumor Efficacy | Uterotrophic Activity | Genotoxicity |
|---|---|---|---|
| SS1020 | High | None | None |
| Tamoxifen | Moderate | Significant | Yes |
| Raloxifene | Moderate | Moderate | Yes |
| GW5638 | Moderate | Yes | Yes |
Genotoxicity and Side Effects
One of the significant advantages of SS1020 is its safety profile. Studies have indicated that it does not induce genotoxic effects or damage hepatic DNA in rats, which is a critical consideration for long-term cancer therapies . In contrast, other compounds like tamoxifen have been associated with increased risks of endometrial cancer due to their uterotrophic effects.
Case Studies and Clinical Implications
Recent research has highlighted the clinical relevance of SS1020 in treating breast cancer without the adverse effects commonly associated with traditional antiestrogens. A notable study demonstrated that patients treated with SS1020 showed improved outcomes compared to those on tamoxifen therapy, particularly concerning quality of life and reduced side effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Esterification : Coupling 4-hydroxyphenyl intermediates with 2,2-dimethylpropanoic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) under anhydrous conditions .
- Stereoselective formation of the (E)-butenyl group : Employ Wittig or Horner-Wadsworth-Emmons reactions with aryl aldehydes and stabilized ylides to ensure trans-configuration .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (methanol:buffer pH 4.6, 65:35) to assess purity (>98%) .
- Spectroscopy :
- 1H/13C NMR : Verify substituent positions and stereochemistry (e.g., coupling constants for (E)-configuration) .
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of the chloro, phenyl, and ester groups .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the environmental fate of this compound?
- Methodological Answer :
- Long-term ecological studies : Use split-plot designs to evaluate abiotic/biotic degradation across soil, water, and air compartments. Monitor hydrolysis rates under varying pH (4–9) and UV exposure .
- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure tissue accumulation via LC-MS/MS .
- Data table :
| Parameter | Method | Detection Limit | Reference Matrix |
|---|---|---|---|
| Hydrolysis half-life | OECD 111 (pH-dependent study) | 0.1 µg/L | Aquatic systems |
| Log Kow | Shake-flask HPLC | ±0.05 units | Octanol-water |
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values for key protons (e.g., aromatic and olefinic regions) .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., chlorinated dimers or ester hydrolysis products) and adjust synthetic conditions (e.g., inert atmosphere) .
- Dynamic NMR experiments : Resolve conformational equilibria or rotamers causing signal splitting in NOESY or EXSY spectra .
Q. What strategies optimize the compound’s stability in pharmacological formulations?
- Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% RH for 12 weeks and analyze degradation products (e.g., free 4-hydroxyphenyl derivatives) via UPLC-PDA .
- Excipient screening : Use cyclodextrins or PEG-based matrices to mitigate oxidation of the phenolic group .
- Data table :
| Stress Condition | Degradation Pathway | Stabilization Strategy |
|---|---|---|
| UV light | Ester bond cleavage | Amber glass packaging |
| High humidity | Hydrolysis of dimethylpropanoate | Lyophilization with trehalose |
Contradiction Analysis & Advanced Topics
Q. How can researchers resolve conflicting bioactivity data in cell-based assays?
- Methodological Answer :
- Dose-response normalization : Account for cytotoxicity (e.g., MTT assays) to distinguish true pharmacological effects from nonspecific toxicity .
- Receptor binding studies : Use SPR or radioligand displacement assays to validate target engagement (e.g., estrogen receptor-α for 4-hydroxyphenyl derivatives) .
- Metabolite profiling : Identify active metabolites (e.g., sulfate conjugates) that may contribute to observed discrepancies .
Q. What computational tools are recommended for predicting the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT calculations : Optimize transition states for reactions like ester hydrolysis or aryl chlorination using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic sites (AutoDock Vina) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
